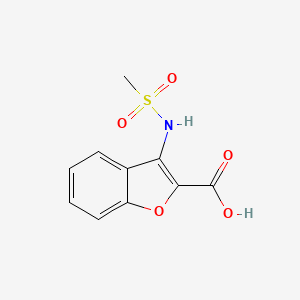![molecular formula C12H18N2O4 B11812701 tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B11812701.png)
tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridine derivatives This compound is characterized by its unique structure, which includes a tert-butyl ester group and a dioxohexahydro-pyrrolo[3,4-c]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate typically involves multiple steps. One common method includes the condensation of a suitable pyridine derivative with a dioxohexahydro-pyrrolo compound under controlled conditions. The reaction is often catalyzed by acids or bases, and the tert-butyl ester group is introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its analgesic and sedative properties.
Material Science: It is used in the development of advanced materials, including organic semiconductors and battery components.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on receptors or enzymes, modulating their activity to produce therapeutic effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These derivatives have been studied for their analgesic and sedative activities.
Uniqueness
tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate is unique due to its specific tert-butyl ester group and the dioxohexahydro-pyrrolo core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C12H18N2O4 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
tert-butyl 1,3-dioxo-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14-5-4-7-8(6-14)10(16)13-9(7)15/h7-8H,4-6H2,1-3H3,(H,13,15,16) |
Clave InChI |
ZTUGCYDYDGOCHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2C(C1)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11812626.png)







![(R)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11812664.png)
![2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11812676.png)



